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molecular formula C8H7NO4 B8364027 4-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

4-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No. B8364027
M. Wt: 181.15 g/mol
InChI Key: STZPTBOVPLTDFQ-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of sodium hydroxide (4.6 g, 115 mmol) in water (35 mL) was added the Intermediate from Step C (2.35 g, 14.4 mmol). A solution of hydrogen peroxide (30%, 21 mL) was then added over 30 minutes. The reaction was neutralized to pH 7 by the addition of diluted hydrochloric acid (1N). The precipitate was collected and dried to afford the product 4-aminobenzo[d][1,3]dioxole-5-carboxylic acid (1.68 g, yield 64%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.40-7.42 (d, 1H, J=8.4 Hz), 6.25-6.27 (d, 1H, J=8.4 Hz), 6.04 (s, 2H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Intermediate
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[O:3]1[C:14]2[C:10]3[NH:11][C:12](=[O:13])[C:9]=3[CH:8]=[CH:7][C:6]=2[O:5][CH2:4]1.OO.Cl>O>[NH2:11][C:10]1[C:14]2[O:3][CH2:4][O:5][C:6]=2[CH:7]=[CH:8][C:9]=1[C:12]([OH:1])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Intermediate
Quantity
2.35 g
Type
reactant
Smiles
O1COC=2C=CC3=C(NC3=O)C21
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=2OCOC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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